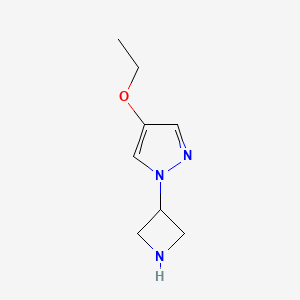

1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-4-ethoxypyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-2-12-8-5-10-11(6-8)7-3-9-4-7/h5-7,9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMGOMGNARMUKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN(N=C1)C2CNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Method 1: Synthesis via Pyrazole Core Formation Followed by Azetidine Attachment

Step 1: Synthesis of 4-ethoxy-1H-pyrazole derivatives

- Reaction: Condensation of hydrazines with β-ketoesters or α,β-unsaturated carbonyl compounds, followed by ethoxy substitution.

- Conditions: Typically performed under reflux in ethanol with acid or base catalysis.

- Research Data: Patents indicate the use of acid catalysts like acetic acid or base catalysts such as sodium ethoxide to facilitate cyclization.

Specific Reaction Conditions and Data

| Step | Reagents | Solvents | Temperature | Duration | Notes |

|---|---|---|---|---|---|

| Pyrazole synthesis | Hydrazines + β-ketoesters | Ethanol, acetic acid | Reflux (~80°C) | 4-6 hours | Cyclization to pyrazole core |

| Azetidine coupling | Azetidine halides or sulfonates | Dioxane-water mixture | 20-100°C | 10 min - 24 h | Base catalysis, e.g., potassium carbonate |

| Ethoxy substitution | Ethyl halides (bromo/iodoethane) | DMF or acetone | 60-80°C | 2-12 hours | Alkylation at the pyrazole 4-position |

Notable Research Findings and Patents

Patent WO2015067782A1 describes a versatile route involving protection of amino groups, followed by deprotection and subsequent substitution reactions to introduce the heterocyclic moiety. It emphasizes the importance of protecting groups such as arylsulfonyl and tert-butoxycarbonyl, with deprotection achieved via bases like sodium hydroxide or potassium hydroxide under controlled temperatures (~85°C).

Patent WO2017097224A1 details a multi-step synthesis involving azetidine derivatives reacting with acrylonitrile compounds in the presence of bases and Lewis acids, leading to the target heterocyclic compounds. The process includes cyclization, coupling, and alkylation steps, with solvents like dioxane and water, and reaction temperatures ranging from room temperature to 100°C.

Recent synthetic approaches described in the PMC article involve azetidine derivatives reacting with heterocyclic compounds under microwave irradiation, significantly reducing reaction times and improving yields, with yields reported around 55-56% for similar compounds.

Summary of Key Preparation Techniques

- Protection-deprotection strategies are crucial for controlling reactivity, especially when multiple reactive sites are present.

- Nucleophilic substitution and cyclization reactions are central to constructing the heterocyclic framework.

- Use of bases and acids (e.g., potassium carbonate, TFA, BF3) facilitates substitution, cyclization, and deprotection steps.

- Solvent choice (e.g., dioxane-water mixtures, DMF, acetonitrile) influences reaction efficiency and yield.

- Microwave-assisted synthesis offers a promising route to reduce reaction times and improve yields.

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Lithium aluminum hydride in anhydrous conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted pyrazole derivatives .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives, including 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole, in cancer treatment. The compound's structure allows it to act as an inhibitor of specific enzymes involved in tumor growth. For instance, compounds with similar pyrazole structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Case Study:

A study evaluated the anticancer properties of a series of pyrazole derivatives, including those similar to this compound, against human liver (Huh7), breast (MCF7), and colon carcinoma (HCT116) cell lines. Results indicated significant antiproliferative activity with IC50 values in the low micromolar range for several derivatives .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | Huh7 | 5.2 |

| Similar Derivative A | MCF7 | 4.8 |

| Similar Derivative B | HCT116 | 6.0 |

Antimicrobial Properties

The compound has also shown promise in antimicrobial applications. Pyrazole derivatives have been synthesized and tested for their antibacterial effects against various pathogens such as Staphylococcus aureus and Escherichia coli. These studies suggest that modifications to the pyrazole structure can enhance antibacterial activity .

Case Study:

Research conducted on a series of pyrazolo-pyridazine derivatives demonstrated that certain compounds exhibited minimal inhibitory concentrations (MIC) lower than standard antibiotics like amikacin against Gram-positive and Gram-negative bacteria .

| Compound | Bacteria Tested | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| Similar Derivative C | E. coli | 30 |

| Similar Derivative D | Pseudomonas aeruginosa | 40 |

The biological activities of this compound extend beyond anticancer and antimicrobial effects. Research indicates potential anti-inflammatory and analgesic properties, suggesting a broader therapeutic profile.

Case Study:

In vitro studies have shown that certain pyrazole derivatives can inhibit pro-inflammatory cytokines, indicating potential use in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a conformationally restricted component, influencing the binding affinity and selectivity of the compound towards its targets. The pyrazole moiety can participate in hydrogen bonding and π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole and related compounds:

*Calculated based on molecular formula C₈H₁₃N₃O.

Key Observations:

In contrast, Baricitinib’s pyrrolopyrimidine and ethylsulfonyl groups contribute to its selective JAK inhibition, demonstrating how bulkier substituents expand therapeutic utility .

Structural Complexity :

- Baricitinib (MW 371.42) exemplifies how additional functional groups (e.g., sulfonyl, nitrile) increase molecular complexity and weight, which may correlate with improved target specificity but reduced solubility .

- Simpler analogs like 1-(azetidin-3-yl)-4-methyl-1H-pyrazole (MW 210.11) are often intermediates in drug synthesis, emphasizing their role in modular chemistry .

Biological Activity :

- Triazole-pyrazole hybrids (e.g., ) exhibit agrochemical activity due to electron-delocalized triazole systems , which enhance interactions with biological targets .

- Azetidine-containing compounds (e.g., Baricitinib) are prioritized in pharmaceuticals for their conformational rigidity, which mimics natural heterocycles and improves metabolic stability .

Research Findings and Implications

- Crystallographic Insights: Pyrazole derivatives like 1-allyl-3-amino-1H-pyrazole-4-carboxylic acid () form hydrogen-bonded networks, suggesting that the ethoxy group in the target compound may similarly influence crystal packing and stability .

- Pharmacological Potential: The azetidine-pyrazole scaffold in Baricitinib underscores its therapeutic relevance. Modifying the ethoxy group to sulfonyl or nitrile moieties could yield analogs with enhanced kinase inhibition .

Biological Activity

1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole is a compound belonging to the pyrazole family, which has gained attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, anti-cancer, anti-microbial, and neuroprotective effects. This article explores the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound this compound features an azetidine ring and an ethoxy group attached to a pyrazole core. This unique structure contributes to its biological properties.

Anti-inflammatory Activity

Research has shown that various pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds derived from pyrazole scaffolds have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In one study, specific derivatives showed up to 85% inhibition of TNF-α at concentrations comparable to established anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Pyrazole derivatives, including this compound, have been investigated for their anticancer potential. A notable study evaluated various pyrazole compounds against cancer cell lines, revealing that certain derivatives had IC50 values in the low micromolar range against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells . The mechanism often involves the inhibition of key kinases involved in tumor growth.

Antimicrobial Activity

The antimicrobial efficacy of pyrazoles has been documented extensively. For example, compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria as well as fungi. In one investigation, specific pyrazole derivatives were tested against Staphylococcus aureus and Escherichia coli, demonstrating significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 100 µg/mL to 200 µg/mL .

Data Tables

Case Studies

-

Anti-inflammatory Study

- Researchers synthesized a series of pyrazole derivatives and evaluated their anti-inflammatory effects in vitro. The study found that certain compounds significantly reduced levels of inflammatory markers in human cell lines.

-

Anticancer Evaluation

- A recent study focused on the antiproliferative effects of pyrazole derivatives on various cancer cell lines. The results indicated that some compounds not only inhibited cell growth but also induced apoptosis in cancer cells through modulation of cell cycle phases.

-

Antimicrobial Testing

- Another investigation assessed the antimicrobial properties of synthesized pyrazoles against clinical isolates of bacteria. The findings suggested that modifications to the pyrazole structure could enhance antibacterial activity, particularly against resistant strains.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(Azetidin-3-yl)-4-ethoxy-1H-pyrazole, and how do reaction conditions influence yield?

- Methodological Answer : While direct synthesis of this compound is not explicitly documented, analogous pyrazole derivatives (e.g., 1,3-diaryl-4-halo-1H-pyrazoles) are synthesized via cyclocondensation of 3-arylsydnones with dihaloalkenes under mild conditions (e.g., THF at 50–80°C) . For azetidine incorporation, a nucleophilic substitution or cross-coupling reaction (e.g., Buchwald-Hartwig amination) could introduce the azetidinyl group post-pyrazole ring formation. Solvent polarity and temperature significantly impact regioselectivity and yield; for example, polar aprotic solvents like DMF may enhance nucleophilic substitution efficiency .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- NMR : and NMR to confirm regiochemistry of the pyrazole ring and azetidine substitution. For example, NMR can distinguish ethoxy protons (δ 1.2–1.4 ppm for CH, δ 3.8–4.2 ppm for OCH) and azetidine protons (δ 3.0–3.5 ppm for N–CH) .

- IR : Stretching vibrations for C–O (ethoxy group, ~1100 cm) and N–H (azetidine, ~3300 cm) .

- X-ray crystallography : To resolve ambiguities in stereochemistry, as demonstrated for similar pyrazole-azetidine hybrids .

Q. What safety protocols should be followed when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste disposal : Segregate halogenated byproducts (if any) and neutralize acidic/basic waste before transferring to licensed facilities .

- Storage : Store under inert atmosphere (N) at 2–8°C to prevent hydrolysis of the ethoxy group .

Advanced Research Questions

Q. How can computational modeling optimize the synthetic pathway for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate transition-state energies to predict regioselectivity in cyclization steps (e.g., azetidine ring closure) .

- Molecular docking : Screen binding affinities of the compound with target proteins (e.g., kinases) to prioritize synthetic routes that favor bioactive conformers .

- Solvent optimization : Use COSMO-RS simulations to identify solvents that maximize yield while minimizing side reactions .

Q. What strategies resolve contradictions in pharmacological data for pyrazole-azetidine hybrids?

- Methodological Answer :

- Dose-response studies : Perform IC assays across multiple cell lines to differentiate intrinsic activity from cytotoxicity .

- Metabolic stability assays : Use liver microsomes to assess if discrepancies in in vivo vs. in vitro efficacy arise from rapid metabolism of the ethoxy group .

- Crystallographic analysis : Compare ligand-protein co-crystal structures to verify binding modes hypothesized from computational models .

Q. How can the electronic properties of this compound be tuned for material science applications?

- Methodological Answer :

- Substituent effects : Introduce electron-withdrawing groups (e.g., –CF) to the pyrazole ring to enhance charge transport in organic semiconductors .

- Cross-coupling reactions : Attach conjugated moieties (e.g., thiophenes) via Suzuki-Miyaura reactions to modulate HOMO-LUMO gaps .

- Spectroelectrochemistry : Characterize redox behavior using cyclic voltammetry to assess suitability for optoelectronic devices .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.